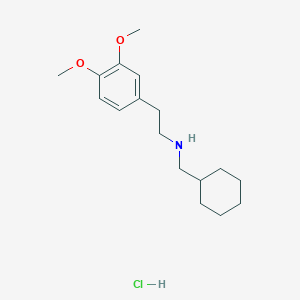
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
Descripción general
Descripción
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride, commonly known as 2C-C-NBOMe, is a synthetic hallucinogenic drug that belongs to the 2C family of phenethylamines. This compound has gained popularity in recent years due to its potent psychedelic effects and the ease of its synthesis.
Mecanismo De Acción
The exact mechanism of action of 2C-C-NBOMe is not fully understood, but it is believed to act primarily as a partial agonist of the serotonin 2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition, and its activation by 2C-C-NBOMe is thought to be responsible for the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-C-NBOMe include changes in heart rate, blood pressure, and body temperature. This compound has also been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its euphoric effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-C-NBOMe in lab experiments is its potent and reliable psychedelic effects. However, the use of this compound in research is limited by its potential for abuse and the lack of understanding of its long-term effects on the brain and body.
Direcciones Futuras
Future research on 2C-C-NBOMe could focus on investigating its potential therapeutic uses in the treatment of mental health disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential risks associated with its use.
Aplicaciones Científicas De Investigación
2C-C-NBOMe has been used in scientific research to study its effects on the central nervous system. This compound has been shown to have potent hallucinogenic effects, and research has been conducted to investigate its potential therapeutic uses in the treatment of mental health disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIVOUTILEVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2CCCCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)

![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)
![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
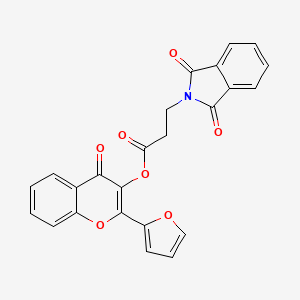
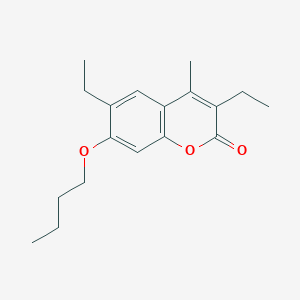
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4747277.png)
![N-(2-methoxyethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B4747284.png)
![1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4747285.png)
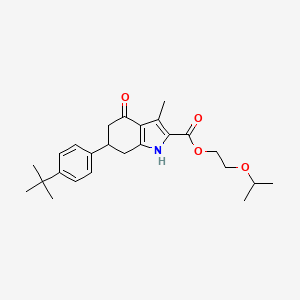
![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4747311.png)

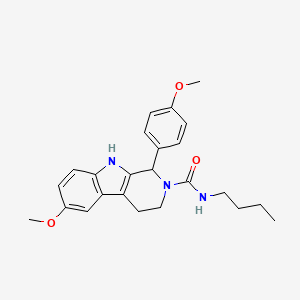
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-propylacetamide](/img/structure/B4747335.png)